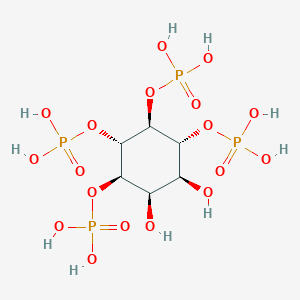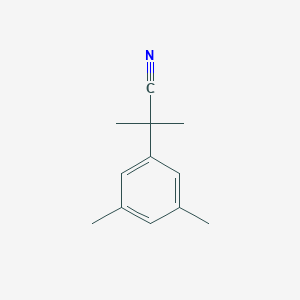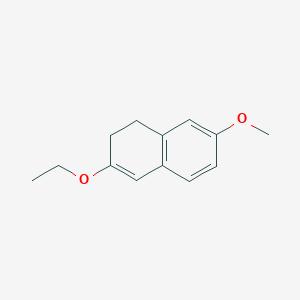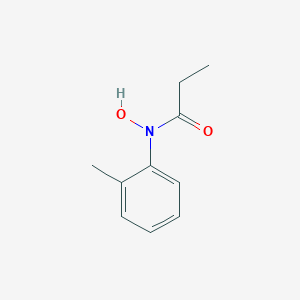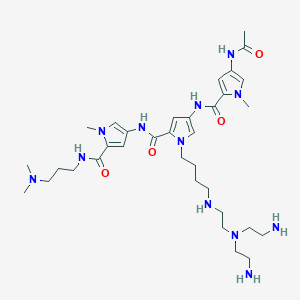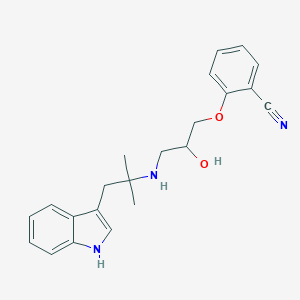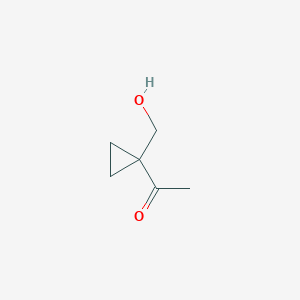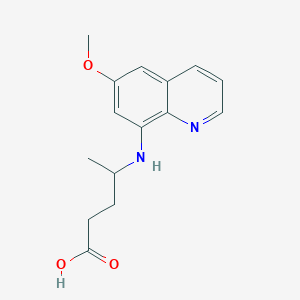
羧基伯奎
描述
Carboxyprimaquine is intended for pharmaceutical applications . It is the major human plasma metabolite of Primaquine , an anti-malarial drug .
Synthesis Analysis
The enantiomers of Primaquine and Carboxyprimaquine were well separated using a Chiralcel OD column with a linear gradient of mobile phase consisting of acetonitrile (0.1% formic acid) and aqueous ammonium formate (20 mM; 0.1% formic acid) adjusted to pH 5.9 at a flow rate of 0.7 mL/min .Molecular Structure Analysis
Carboxyprimaquine has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . The enantiomers of Primaquine and Carboxyprimaquine have different pharmacological properties .Chemical Reactions Analysis
The enantiomers of Primaquine and Carboxyprimaquine were separated and quantified using LC-MSD-TOF . The method was successfully applied to study plasma pharmacokinetic profile of enantiomers of Primaquine and Carboxyprimaquine in mice administered with Primaquine in racemic form .Physical And Chemical Properties Analysis
Carboxyprimaquine has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 g/mol . The calibration curves were linear with all correlation coefficients being >0.999 .科学研究应用
1. Pharmacokinetics in Antimalarial Therapy
Scientific Field
Pharmacology and Therapeutics
Application Summary
Carboxyprimaquine is studied for its pharmacokinetic properties in the context of antimalarial therapy. It is a major metabolite of primaquine, an important drug used for the radical treatment of P. vivax and P. ovale malaria .
Methods of Application
Researchers conduct randomized cross-over studies to evaluate the enantiomeric pharmacokinetics of primaquine and carboxyprimaquine. They use non-linear mixed-effects modeling to characterize pharmacokinetics and assess drug–drug interactions .
Results Summary
The studies find that the volume of distribution of racemic primaquine decreases when co-administered with other antimalarial drugs, but no significant drug–drug interaction effects are seen on the pharmacokinetics of carboxyprimaquine enantiomers .
2. Drug Exposures in Lactating Women and Infants
Scientific Field
Obstetrics and Pharmacology
Application Summary
Carboxyprimaquine’s safety profile is evaluated in lactating women and breastfed infants to understand the potential haemolytic risk due to G6PD deficiency .
Methods of Application
A pharmacokinetic model is developed using venous, capillary, and breast milk data to describe drug concentrations in breastfeeding women and predict infant drug exposures .
Results Summary
The model predicts that primaquine and carboxyprimaquine exposures in infants are less than 1% of the exposure in mothers, suggesting a low risk of significant haemolysis even in infants with severe G6PD deficiency .
3. Analytical Method Development for Clinical Pharmacometrics
Scientific Field
Analytical Chemistry and Clinical Pharmacology
Application Summary
Development of analytical methods for the simultaneous quantification of primaquine and carboxyprimaquine enantiomers supports clinical pharmacometric assessments .
Methods of Application
Liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) is used for the enantiospecific determination of primaquine and carboxyprimaquine in human plasma .
Results Summary
The methods are validated successfully and implemented in clinical routine drug analysis, demonstrating sensitivity, accuracy, and stability for up to 2 years at -80°C .
4. Drug–Drug Interaction Studies
Scientific Field
Clinical Pharmacology
Application Summary
Carboxyprimaquine is involved in studies to assess its interaction with other antimalarial drugs, which is crucial for optimizing combination therapies .
Methods of Application
Enantiomeric pharmacokinetics are evaluated in healthy volunteers, and the impact of drug–drug interactions on primaquine’s oral clearance and volume of distribution is assessed .
Results Summary
The studies reveal enantiospecific interactions, with a higher effect on (+)-S-primaquine than on (−)-R-primaquine, but no interactions on carboxyprimaquine enantiomers .
5. Metabolism Characterization
Scientific Field
Biochemistry
Application Summary
The metabolism of primaquine to carboxyprimaquine via monoamine oxidase is characterized to better understand the drug’s efficacy and toxicity .
Methods of Application
The metabolic pathway is studied using pharmacokinetic modeling and the characterization of primaquine’s enantiomers and their metabolites .
Results Summary
The characterization aids in a better mechanistic understanding of primaquine metabolism, which is essential for assessing its efficacy and haematological toxicity in humans .
6. Pharmacokinetic Modeling for Radical Cure of Malaria
Scientific Field
Pharmacokinetics
Application Summary
Carboxyprimaquine’s role in the radical cure of malaria is explored through pharmacokinetic modeling to predict drug behavior and optimize dosing regimens .
Methods of Application
Models are developed to mimic mother-to-infant drug transfer and predict drug exposures in infants based on breastfeeding patterns .
Results Summary
The models suggest that primaquine should not be restricted for breastfeeding women after the neonatal period, as the exposure to carboxyprimaquine in infants is minimal .
This analysis provides a detailed look into the diverse applications of Carboxyprimaquine in scientific research, highlighting its significance in the field of antimalarial therapy and beyond. Each section offers a focused overview of the specific application, methods, and outcomes relevant to the compound’s study.
7. Enantiospecific Pharmacokinetics and Drug–Drug Interactions
Scientific Field
Clinical Pharmacokinetics
Application Summary
This application involves the characterization of the pharmacokinetic properties of the enantiomers of primaquine and carboxyprimaquine, particularly when administered with commonly used antimalarial drugs .
Methods of Application
The study uses randomized cross-over studies in healthy adult volunteers to evaluate the enantiomeric pharmacokinetics of primaquine and carboxyprimaquine. Non-linear mixed-effects modeling is employed to assess the impact of drug–drug interactions .
Results Summary
The volume of distribution of racemic primaquine is found to decrease when co-administered with other antimalarial drugs. However, no significant drug–drug interaction effects are observed on the pharmacokinetics of carboxyprimaquine enantiomers .
8. Development of Analytical Methods for Clinical Pharmacometrics
Scientific Field
Analytical Chemistry
Application Summary
This research focuses on the development of analytical methods for the simultaneous quantification of primaquine and carboxyprimaquine enantiomers, which is crucial for clinical pharmacometric assessments .
Methods of Application
The methodology involves liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) for the enantiospecific determination of primaquine and carboxyprimaquine in human plasma .
Results Summary
The developed methods are validated and implemented in clinical routine drug analysis, demonstrating their sensitivity, accuracy, and stability for up to 2 years at -80°C .
9. Population Pharmacokinetic Modeling in Lactating Women
Scientific Field
Pharmacokinetics and Maternal Health
Application Summary
This application explores the population pharmacokinetic modeling of primaquine and carboxyprimaquine exposures in lactating women and their infants .
Methods of Application
The study involves creating a pharmacokinetic model using data from lactating women to predict infant drug exposures and assess the safety profile of carboxyprimaquine .
Results Summary
The model indicates that primaquine and carboxyprimaquine exposures in infants are less than 1% of the exposure in mothers, suggesting a low risk for infants, even those with G6PD deficiency .
These additional applications further illustrate the versatility of Carboxyprimaquine in various scientific fields and its importance in advancing medical research, particularly in the realm of antimalarial therapy.
10. Toxicology and Safety Pharmacology
Scientific Field
Toxicology
Application Summary
Carboxyprimaquine is evaluated for its toxicological profile to ensure the safety of primaquine-based therapies. The metabolite’s potential to cause hemolysis, especially in individuals with G6PD deficiency, is a primary concern .
Methods of Application
Toxicological studies involve in vitro assays using human erythrocytes, as well as in vivo studies in animal models. Researchers assess hemolytic activity and other cytotoxic effects .
Results Summary
The studies generally indicate that carboxyprimaquine has a lower hemolytic potential compared to its parent compound, primaquine, suggesting a safer profile for therapeutic use .
11. Molecular Pharmacology and Drug Design
Scientific Field
Molecular Pharmacology
Application Summary
The molecular interactions of carboxyprimaquine with various biological targets are studied to inform the design of new antimalarial drugs with improved efficacy and reduced toxicity .
Methods of Application
Advanced computational methods, including molecular docking and dynamic simulations, are used to predict the binding affinity and stability of carboxyprimaquine to target proteins .
Results Summary
The computational studies provide insights into the molecular basis of carboxyprimaquine’s pharmacological activity, aiding in the rational design of novel antimalarial agents .
12. Immunopharmacology and Inflammation
Scientific Field
Immunopharmacology
Application Summary
Research explores the immunomodulatory effects of carboxyprimaquine, particularly its influence on inflammatory responses during malaria infection .
Methods of Application
Studies utilize in vitro cultures of immune cells and in vivo malaria infection models to investigate the effects of carboxyprimaquine on cytokine production and immune cell activation .
Results Summary
Findings suggest that carboxyprimaquine may modulate the immune response, potentially reducing inflammation-associated damage during malaria infection .
未来方向
Young children have lower Primaquine and Carboxyprimaquine exposures and lower levels of methemoglobinemia than adults. Young children may need higher weight-adjusted Primaquine doses than adults . A better mechanistic understanding of Primaquine metabolism is required for assessment of its efficacy and haematological toxicity in humans .
属性
IUPAC Name |
4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMKJIXTIWKABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891676 | |
| Record name | 4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Methoxyquinolin-8-yl)amino)pentanoic acid | |
CAS RN |
77229-68-6 | |
| Record name | 8-(3-Carboxy-1-methylpropylamino)-6-methoxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077229686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CARBOXYPRIMAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZZ7G26XIV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



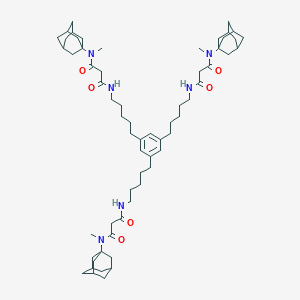
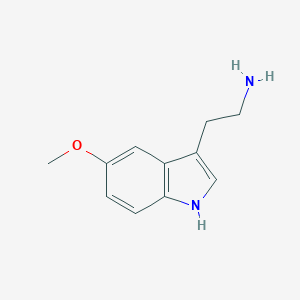
![7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B125071.png)
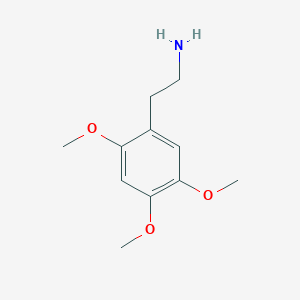
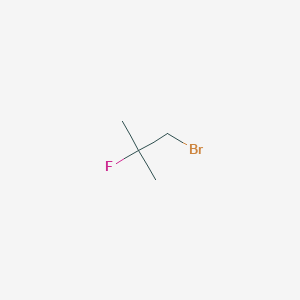
![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![1,2,4-Trimethoxy-5-[(e)-2-nitrovinyl]benzene](/img/structure/B125081.png)
